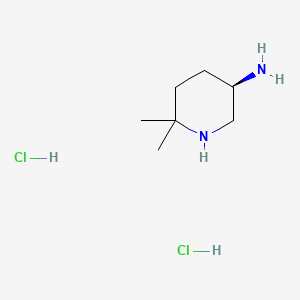
(3R)-6,6-dimethylpiperidin-3-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-6,6-dimethylpiperidin-3-amine;dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of two methyl groups at the 6th position and an amine group at the 3rd position, along with two hydrochloride groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6,6-dimethylpiperidin-3-amine typically involves the use of D-glutamine as a starting material. The process includes several steps, such as cyclization, reduction, and amination, to introduce the desired functional groups and achieve the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3R)-6,6-dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
(3R)-6,6-dimethylpiperidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of (3R)-6,6-dimethylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- (3R)-1-Acetyl-3-Methylpiperidine
- (3R,4S)-1-(3,4-Dimethoxyphenyl)-3-(3-Methylphenyl)piperidin-4-Amine
Uniqueness
(3R)-6,6-dimethylpiperidin-3-amine is unique due to its specific structural features, such as the presence of two methyl groups at the 6th position and an amine group at the 3rd position. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
生物活性
(3R)-6,6-dimethylpiperidin-3-amine; dihydrochloride is a piperidine derivative characterized by its unique stereochemistry and potential biological activities. This compound has garnered attention in medicinal chemistry due to its implications in various therapeutic areas, particularly in neurology and oncology. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's structure is defined by a piperidine ring with two methyl groups on the sixth carbon and an amino group at the third carbon. The dihydrochloride salt form enhances solubility in aqueous solutions, which is crucial for biological applications.
Chemical Formula: C8H18N2·2HCl
Molecular Weight: 194.16 g/mol
The biological activity of (3R)-6,6-dimethylpiperidin-3-amine; dihydrochloride is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Its stereochemistry allows it to effectively bind to active sites, potentially modulating enzymatic activity or receptor signaling pathways.
Pharmacological Effects
Research indicates that compounds similar to (3R)-6,6-dimethylpiperidin-3-amine; dihydrochloride exhibit:
- Neuroprotective effects: Potentially beneficial in neurodegenerative diseases.
- Anticancer properties: Inhibition of cancer cell proliferation through various mechanisms.
- Cardiovascular effects: Modulation of cardiac contractility through secondary messenger pathways.
Data Table: Biological Activities and Targets
| Biological Activity | Target | Reference |
|---|---|---|
| Neuroprotection | NMDA Receptors | |
| Anticancer | BCL6 Protein | |
| Cardiovascular | Cardiac Troponin |
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of (3R)-6,6-dimethylpiperidin-3-amine; dihydrochloride demonstrated significant improvements in neuronal survival under oxidative stress conditions. The compound was shown to modulate NMDA receptor activity, reducing excitotoxicity associated with neurodegeneration.
Case Study 2: Anticancer Activity
In another investigation, the compound exhibited potent inhibitory effects on BCL6 function in cancer cell lines. This was achieved by disrupting protein-protein interactions essential for cancer cell survival and proliferation. The results indicated a potential therapeutic application in treating certain types of cancers.
Case Study 3: Cardiovascular Impact
Research into the cardiovascular effects revealed that (3R)-6,6-dimethylpiperidin-3-amine; dihydrochloride activates secondary messenger pathways that enhance cardiac contractility. This mechanism suggests its potential use in treating heart failure or other cardiac conditions.
属性
分子式 |
C7H18Cl2N2 |
|---|---|
分子量 |
201.13 g/mol |
IUPAC 名称 |
(3R)-6,6-dimethylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(8)5-9-7;;/h6,9H,3-5,8H2,1-2H3;2*1H/t6-;;/m1../s1 |
InChI 键 |
RQONNEOLTVCZGY-QYCVXMPOSA-N |
手性 SMILES |
CC1(CC[C@H](CN1)N)C.Cl.Cl |
规范 SMILES |
CC1(CCC(CN1)N)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















